molecular formula C12H14ClNO B1611485 1-(4-Chlorobenzyl)piperidin-4-one CAS No. 21937-61-1

1-(4-Chlorobenzyl)piperidin-4-one

Cat. No. B1611485
CAS RN: 21937-61-1
M. Wt: 223.7 g/mol
InChI Key: ZCTWGHYTGOWQSN-UHFFFAOYSA-N
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Patent
US06642231B2

Procedure details

Dissolve 4-piperidone (17 mmol) in 3-pentanone (25 mL) and heat to reflux. Add cesium carbonate (19 mmol) and a catalytic amount of potassium iodide, followed by 4-chlorobenzyl chloride (20 mmol). Stir and reflux for 4 hours. Filter the hot suspension, wash the residue with hot acetone (4×20 mL), combine the filtrate and washings, and evaporate the solvent in vacuo to give the title compound.
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1>CCC(=O)CC>[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:1]2[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]2)=[CH:19][CH:18]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
17 mmol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCC(CC)=O
Step Two
Name
Quantity
19 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Filter the hot suspension
WASH
Type
WASH
Details
wash the residue with hot acetone (4×20 mL)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CCC(CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.